Dihydrolenperone - 38077-12-2

Dihydrolenperone

Catalog Number: EVT-264844
CAS Number: 38077-12-2
Molecular Formula: C22H25F2NO2
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dihydrolenperone is a butyrophenone that has been investigated for antineoplastic activity. (NCI04)
Source and Classification

Dihydrolenperone is classified as an atypical antipsychotic agent. It belongs to the chemical class of compounds that exhibit both dopamine receptor antagonism and serotonin receptor modulation, which are crucial for their therapeutic effects. The compound is synthesized from precursors that undergo specific chemical transformations to yield the final product.

Synthesis Analysis

Methods and Technical Details

The synthesis of dihydrolenperone typically involves multi-step organic reactions, including reduction and cyclization processes. The following outlines a general synthetic pathway:

  1. Starting Materials: The synthesis begins with appropriate aromatic or aliphatic precursors that contain functional groups amenable to reduction.
  2. Reduction Reaction: A common method involves the reduction of lenperone using reducing agents such as lithium aluminum hydride or sodium borohydride, which selectively reduces the ketone or double bond present in the structure.
  3. Cyclization: Following reduction, cyclization reactions may be employed to form the necessary cyclic structures characteristic of dihydrolenperone. This can involve acid-catalyzed reactions or the use of coupling agents.

The purity and yield of dihydrolenperone can be enhanced through recrystallization and chromatographic techniques.

Molecular Structure Analysis

Structure and Data

Dihydrolenperone's molecular formula is C21_{21}H24_{24}N2_{2}O, indicating it contains 21 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The compound features a complex structure with multiple rings and functional groups that contribute to its biological activity.

  • Molecular Weight: Approximately 320.43 g/mol
  • Structural Formula: The compound typically exhibits a tricyclic structure with specific stereochemistry that influences its interaction with neurotransmitter receptors.
Chemical Reactions Analysis

Reactions and Technical Details

Dihydrolenperone undergoes several chemical reactions relevant to its pharmacological activity:

  1. Receptor Binding: Dihydrolenperone interacts primarily with dopamine D2 receptors and serotonin 5-HT2A receptors, which are critical in modulating neurotransmission in the brain.
  2. Metabolism: In vivo studies indicate that dihydrolenperone is metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit pharmacological activity.

These reactions are essential for understanding the drug's efficacy and safety profile.

Mechanism of Action

Process and Data

The mechanism of action of dihydrolenperone involves:

This dual mechanism makes dihydrolenperone effective in managing symptoms of schizophrenia while minimizing side effects commonly associated with older antipsychotics.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Dihydrolenperone typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point ranges from 120°C to 125°C, indicating stability under standard laboratory conditions.

These properties are crucial for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Dihydrolenperone has several potential applications in scientific research:

  • Psychiatric Research: It is used in studies investigating the neurobiological underpinnings of schizophrenia and related disorders.
  • Pharmacological Studies: Researchers explore its interactions with various neurotransmitter systems to develop new therapeutic strategies for mental health conditions.
  • Drug Development: As a lead compound, dihydrolenperone serves as a model for synthesizing novel antipsychotic agents with improved efficacy and safety profiles.
Introduction to Dihydrolenperone in Contemporary Research

Historical Context and Discovery Trajectory

Dihydrolenperone (NSC 343513) emerged in the late 20th century as an investigational compound during systematic anticancer drug screening initiatives spearheaded by the National Cancer Institute. Its discovery trajectory followed conventional pharmacological development pathways of the era, progressing from in vitro screening through directed preclinical testing to human phase I trials. The compound was structurally derived from the butyrophenone pharmacophore, a class historically recognized for neuropsychiatric applications. Initial interest stemmed from promising results in the Human Tumor Colony-Forming Assay (HTCFA), where dihydrolenperone demonstrated unexpected cytotoxicity against lung cancer cell lines derived from fresh surgical specimens. This discovery occurred during an era of intensified focus on novel cytotoxic agents targeting solid tumors with poor therapeutic outcomes, particularly non-small cell lung cancer (NSCLC) which represented (and continues to represent) a significant unmet medical need [2] [4].

The compound entered formal clinical evaluation in a directed phase I trial specifically designed for lung cancer patients, marking a departure from traditional phase I paradigms that typically enrolled patients with various advanced solid tumors regardless of primary site. This targeted approach reflected emerging recognition of tumor-type-specific responses to cytotoxic agents and aimed to accelerate development for malignancies with limited treatment options. The trial commenced in the early 1990s, enrolling 32 patients with histologically confirmed lung cancer who had exhausted conventional therapeutic options. The preclinical data package supporting this trial included confirmation of activity against both NSCLC and small cell lung cancer (SCLC) cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide) viability assay, establishing a foundation for human investigation [2] [4].

Significance in Pharmacological Research: Bridging Structural and Functional Innovation

Dihydrolenperone occupies a unique niche in pharmacological research due to its dual identity as a butyrophenone derivative exhibiting unexpected antineoplastic properties. Butyrophenones, characterized by a 4-fluorobutyrophenone core structure, are pharmacologically established as potent dopamine D₂ receptor antagonists with primary applications in psychiatry and anesthesia. Dihydrolenperone's structural distinction involves specific modifications, potentially including saturation of the ketone moiety or ring system (inferred from the "dihydro" prefix), which may contribute to its divergent biological activity profile compared to neuroleptic counterparts like haloperidol or droperidol [2] [4].

Its significance lies primarily in demonstrating that structural frameworks traditionally associated with neurological activity could be redirected towards oncology through deliberate chemical modification and screening. This functional innovation broadened the investigative scope for known pharmacophores and provided a proof-of-concept for drug repurposing strategies before the term became mainstream. Mechanistically, dihydrolenperone challenged the assumption that butyrophenone bioactivity was confined to neurotransmitter receptor modulation. While its precise anticancer mechanism remained elusive, its in vitro cytotoxicity against lung cancer cell lines at concentrations of 70–450 μM suggested interaction with novel cellular targets or pathways distinct from its dopamine antagonist effects. This divergence presented a valuable chemical biology tool for probing structure-activity relationships (SAR) within the butyrophenone class and exploring potential anticancer mechanisms independent of neuroreceptor modulation [2] [4].

Research Gaps and Unanswered Mechanistic Questions

Despite its initial promise, dihydrolenperone research stagnated after the initial phase I trial, leaving substantial mechanistic ambiguities and therapeutic uncertainties unresolved. The most critical gap concerns the fundamental molecular mechanism underlying its observed in vitro cytotoxicity. While the compound demonstrated growth inhibition in lung cancer cell lines, the specific molecular target(s) and downstream pathways affected remain unidentified. Is dihydrolenperone's activity mediated through interaction with conventional oncological targets (e.g., topoisomerases, tubulin), or does it engage novel mechanisms? The disconnect between effective in vitro concentrations (70–450 μM) and achievable plasma levels in humans (reported as at least 75-fold lower than active concentrations) further complicates mechanistic interpretation. This vast discrepancy raises questions about whether the observed clinical inactivity was solely due to inadequate exposure or whether the in vitro mechanism was irrelevant in the complex tumor microenvironment [2] [4].

Other persistent questions include:

  • Metabolic Fate: The metabolic pathways governing dihydrolenperone disposition in humans are uncharacterized. Understanding its biotransformation is crucial for interpreting pharmacokinetic limitations and potentially designing analogs with improved bioavailability.
  • Tumor Selectivity: The basis for its apparent preferential activity against lung cancer lines in initial screens compared to other solid tumors remains unexplored. Was this due to specific molecular vulnerabilities in lung cancer or an artifact of the screening models used?
  • Resistance Potential: Mechanisms that cancer cells might employ to develop resistance to dihydrolenperone were never investigated.
  • Combination Potential: Synergistic or additive effects with established cytotoxic agents or radiation therapy remain entirely unknown.

Properties

CAS Number

38077-12-2

Product Name

Dihydrolenperone

IUPAC Name

1-(4-fluorophenyl)-4-[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]butan-1-one

Molecular Formula

C22H25F2NO2

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C22H25F2NO2/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17/h3-10,18,22,27H,1-2,11-15H2

InChI Key

ICAYNKLSQSKOJZ-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(C2=CC=C(C=C2)F)O)CCCC(=O)C3=CC=C(C=C3)F

Solubility

Soluble in DMSO

Synonyms

Dihydrolenperone; RMI 11974; RMI-11974; RMI11974;

Canonical SMILES

C1CN(CCC1C(C2=CC=C(C=C2)F)O)CCCC(=O)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.